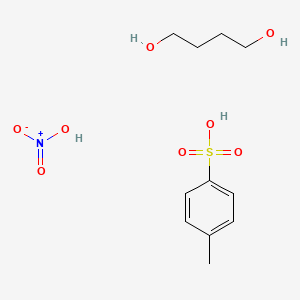

Butane-1,4-diol;4-methylbenzenesulfonic acid;nitric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

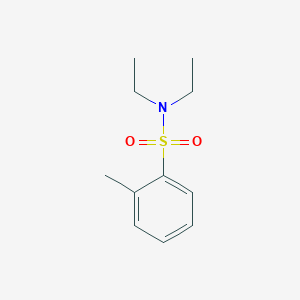

Butane-1,4-diol, 4-methylbenzenesulfonic acid, and nitric acid are three distinct chemical compounds, each with unique properties and applications. Butane-1,4-diol is a primary alcohol and an organic compound with the formula HOCH₂CH₂CH₂CH₂OH. It is a colorless, viscous liquid used in various industrial applications It is a white solid that is soluble in water and commonly used as a catalyst in organic synthesis . Nitric acid is a highly corrosive and toxic strong acid with the formula HNO₃. It is a colorless liquid that is widely used in the production of fertilizers, explosives, and in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,4-diol: It can be synthesized through the hydrogenation of maleic anhydride or succinic acid.

4-Methylbenzenesulfonic acid: It is typically prepared by sulfonation of toluene using sulfuric acid or oleum.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diol: Undergoes oxidation to form butyrolactone, dehydration to form tetrahydrofuran, and esterification to form various esters.

4-Methylbenzenesulfonic acid: Acts as a strong acid catalyst in esterification and alkylation reactions.

Nitric acid: Participates in nitration reactions, oxidation reactions, and acts as a strong acid in various chemical processes.

Common Reagents and Conditions

Butane-1,4-diol: Common reagents include phosphoric acid for dehydration and ruthenium catalysts for dehydrogenation.

4-Methylbenzenesulfonic acid: Often used with alcohols in esterification reactions.

Nitric acid: Used with sulfuric acid in nitration reactions and with various metals in oxidation reactions.

Major Products Formed

Butane-1,4-diol: Forms butyrolactone, tetrahydrofuran, and various esters.

4-Methylbenzenesulfonic acid: Forms esters and alkylated products.

Nitric acid: Forms nitrated organic compounds and oxidized products.

Scientific Research Applications

Butane-1,4-diol: Used in the production of plastics, elastic fibers, and polyurethanes.

4-Methylbenzenesulfonic acid: Widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.

Mechanism of Action

Butane-1,4-diol: Acts as a solvent and a precursor in various chemical reactions.

4-Methylbenzenesulfonic acid: Functions as a strong acid catalyst, facilitating esterification and alkylation reactions by protonating the reactants and stabilizing the transition state.

Nitric acid: Acts as a strong oxidizing agent, participating in nitration and oxidation reactions by donating nitrate ions and protons.

Comparison with Similar Compounds

Properties

CAS No. |

669692-75-5 |

|---|---|

Molecular Formula |

C11H19NO8S |

Molecular Weight |

325.34 g/mol |

IUPAC Name |

butane-1,4-diol;4-methylbenzenesulfonic acid;nitric acid |

InChI |

InChI=1S/C7H8O3S.C4H10O2.HNO3/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4-6;2-1(3)4/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2;(H,2,3,4) |

InChI Key |

RKKFDHHKONCCNH-UHFFFAOYSA-N |

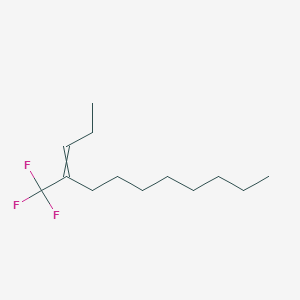

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CCO)CO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)

![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)

![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)